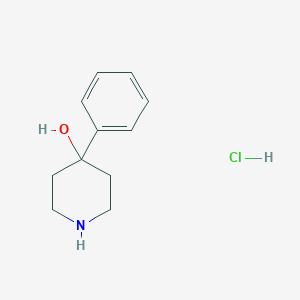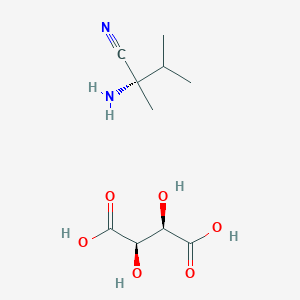
Ethyl acetoacetate-1,2,3,4-13C4
Übersicht
Beschreibung
Ethyl Acetoacetate-13C4 is the isotope labelled analog of Ethyl Acetoacetate, an chemical intermediate used in the production of various analgesics, antibiotics and antimalarial agents.
Wissenschaftliche Forschungsanwendungen
Grundbausteine in der organischen Chemie
Ethyl acetoacetate ist ein grundlegend wichtiges Molekül, das in der präparativen Synthese und in der organisch-chemischen Lehre weit verbreitet ist . Diese Verbindung zeigt eine Keto/Enol-Tautomerie und findet zahlreiche Anwendungen in der Synthese von Heterocyclen .
Synthese von Pharmazeutika
Ethyl acetoacetate wurde zur Synthese verschiedener Pharmazeutika wie Edaravone, Teriflunomid und Eltrombopag verwendet, da Acetoacetat elektrophile und nukleophile Funktionalitäten aufweist .
Borylierte Derivate
In einer Studie wurden borylierte Derivate von Ethyl acetoacetate vorgestellt. Ein Bor-Griff wurde entweder an der α- oder β-Position des Acetoacetats durch Homologisierung von Acyl-MIDA (N-Methyliminodiessigsäure)-Boronaten mit Diazoacetaten angebracht .
Synthese von Heterocyclen
Ethyl acetoacetate zeigt eine Keto/Enol-Tautomerie und findet zahlreiche Anwendungen in der Synthese von Heterocyclen .
Synthese von Naturstoffen
Ethyl acetoacetate wurde in der Synthese verschiedener Naturstoffe verwendet .
Kondensationsreaktionen
Ethyl acetoacetate ist ein vielseitiges Reagenz, das als Nukleophil in Alkylierungs-, Konjugatadditions- und Kondensationsreaktionen eingesetzt werden kann .
Synthese von Coumarin-3-carboxylat-Ester
Die Kondensation von Ethylcyanoacetat und Salicylaldehyd würde entweder Coumarin-3-carboxylat-Ester oder 3-Cyancoumarin als Endprodukt liefern .
Acetoessigsäureester-Synthese
Ethyl acetoacetate wird oft in der Acetoessigsäureester-Synthese verwendet, ähnlich wie Diethylmalonat in der Malonsäureester-Synthese oder der Knoevenagel-Kondensation .
Wirkmechanismus
Target of Action
Ethyl acetoacetate-1,2,3,4-13C4 is a labeled version of ethyl acetoacetate, an ester widely used as an intermediate in the synthesis of many varieties of compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through alkylation, conjugate addition, and condensation reactions . It can form an enolate ion, which is a strong nucleophile. This enolate ion can then react with alkyl halides, acyl (acid) chlorides, and more .
Biochemical Pathways
Ethyl acetoacetate-1,2,3,4-13C4 is involved in the acetoacetic ester synthesis pathway . This pathway involves the formation of an enolate ion, followed by alkylation at the α-carbon of ethyl acetoacetate. After alkylation, hydrolysis and decarboxylation can occur, leading to the formation of a variety of methyl ketones .
Result of Action
The molecular and cellular effects of Ethyl acetoacetate-1,2,3,4-13C4’s action are primarily its role as an intermediate in the synthesis of a variety of compounds . It is also known to act as an inhibitor of bacterial biofilm .
Action Environment
The action, efficacy, and stability of Ethyl acetoacetate-1,2,3,4-13C4 can be influenced by various environmental factors. For instance, it is classified as a combustible liquid , indicating that it should be kept away from heat, hot surfaces, open flames, and sparks . It is also advised to use it only outdoors or in a well-ventilated area .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl Acetoacetate-1,2,3,4-13C4 is subject to keto-enol tautomerism . It behaves similarly to acetylacetone . The enolate formed on the shared alpha-carbon can form more resonance structures, making it a good nucleophile for SN2 reactions .
Molecular Mechanism
The molecular mechanism of Ethyl Acetoacetate-1,2,3,4-13C4 involves the formation of an enolate on the shared alpha-carbon, which can then undergo nucleophilic substitution . It also undergoes keto-enol tautomerism .
Metabolic Pathways
Ethyl Acetoacetate-1,2,3,4-13C4 is involved in the acetoacetic ester synthesis pathway . It’s a key intermediate in the production of various compounds .
Eigenschaften
IUPAC Name |
ethyl 3-oxo(1,2,3,4-13C4)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-XMUWKQMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466786 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-55-4 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)


![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
